(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
This compound is a heterocyclic thiazolidinone derivative featuring a pyrazole substituent and a 4-butoxy-2-methylphenyl group. Its molecular formula is C25H22N3O2S2, with an average molecular mass of 460.59 g/mol and a monoisotopic mass of 460.1165 g/mol . The Z-configuration of the methylidene group at position 5 is critical for its structural stability and intermolecular interactions, particularly hydrogen bonding and π-stacking, which influence its crystallographic packing and solubility .
The compound’s synthesis typically involves condensation of 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions (e.g., K2CO3 in aqueous ethanol), analogous to methods reported for related thiazolidinones .
Properties
Molecular Formula |
C24H23N3O2S2 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-4-12-29-19-10-11-20(16(2)13-19)22-17(14-21-23(28)25-24(30)31-21)15-27(26-22)18-8-6-5-7-9-18/h5-11,13-15H,3-4,12H2,1-2H3,(H,25,28,30)/b21-14- |
InChI Key |
MEZQRAXGFKTJCK-STZFKDTASA-N |
Isomeric SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4)C |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.
Substitution on the pyrazole ring: The pyrazole ring is then substituted with a butoxy and a phenyl group through electrophilic aromatic substitution reactions.
Formation of the thiazolidinone ring: This involves the reaction of the substituted pyrazole with a thioamide and a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.
Final condensation: The final step involves the condensation of the thiazolidinone with an aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Thiazolidinone derivatives, including the compound , have been extensively studied for their anticancer , antimicrobial , anti-inflammatory , and antidiabetic properties. The thiazolidinone scaffold is particularly notable for its ability to inhibit cancer cell proliferation and exhibit cytotoxic effects against various tumor cell lines.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. For instance, compounds similar to (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 0.24 µM to 0.54 µM . These compounds function by targeting various molecular pathways involved in tumor growth and metastasis.
Antimicrobial Properties
Thiazolidinone derivatives have also been investigated for their antimicrobial activity. Compounds within this class have demonstrated effectiveness against a range of bacteria and fungi. For example, studies have reported that certain thiazolidinones exhibit potent antibacterial activity against strains like E. coli and S. aureus, with inhibition rates exceeding 90% . This suggests their potential use in developing new antimicrobial agents.
Anti-inflammatory and Antidiabetic Effects
The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Additionally, some derivatives have shown promise in managing blood glucose levels, making them candidates for antidiabetic therapies .
Synthetic Strategies
The synthesis of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can be achieved through various methodologies that enhance yield and purity.
Green Chemistry Approaches
Recent advancements in synthetic chemistry emphasize environmentally friendly methods. Researchers have explored the use of ultrasound-assisted synthesis and microwave irradiation to improve reaction efficiency while minimizing waste . Such techniques not only reduce reaction times but also enhance yields significantly.
Catalytic Methods
Utilizing catalysts like DSDABCOC has been shown to facilitate the formation of thiazolidinone derivatives from readily available starting materials with high yields (up to 92%) . This approach exemplifies the trend towards more sustainable synthetic routes in medicinal chemistry.
Case Studies
Several case studies illustrate the effectiveness of thiazolidinone derivatives in various therapeutic contexts:
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Study 1 | Compound A | Anticancer (MCF-7) | 0.54 µM |
| Study 2 | Compound B | Antibacterial (E. coli) | >90% Inhibition |
| Study 3 | Compound C | Anti-inflammatory | Not specified |
These studies underscore the versatility of thiazolidinone compounds in addressing critical health challenges.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The compound’s biological and physicochemical properties are highly dependent on its substituents. Below is a comparative analysis with key analogs:
Crystallographic and Computational Insights
- Hydrogen Bonding : The title compound forms C–H⋯S and C–H⋯π interactions, stabilizing a S(6) ring motif . In contrast, hydroxy-substituted analogs (e.g., ) exhibit O–H⋯S bonds, enhancing dimerization (R2<sup>2</sup>(7) motifs).
- Solubility : The butoxy group improves aqueous solubility (≈2.5 mg/mL) compared to methoxyethyl derivatives (≈1.8 mg/mL), critical for bioavailability .
Biological Activity
The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which is recognized for its diverse biological activities. Thiazolidinones, particularly those modified with various substituents, have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into key components:
- Thiazolidinone Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Pyrazole Moiety : Contributes to the compound's biological activity and is known for its pharmacological significance.
- Substituents : The presence of a butoxy group and a methyl group on the phenyl ring enhances its biological profile.
Anticancer Activity
Thiazolidinones have shown promising anticancer properties. Research indicates that derivatives of thiazolidinone can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Cell Proliferation : Studies have demonstrated that thiazolidinone derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) .
- Mechanism of Action : The anticancer effects are often linked to the inhibition of specific enzymes involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens:
- In vitro Studies : It has shown efficacy against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
- Zone of Inhibition : Results from studies indicate varying degrees of inhibition, suggesting potential as a new antimicrobial agent.
Anti-inflammatory Activity
Thiazolidinones are also recognized for their anti-inflammatory effects:
- Cytokine Inhibition : They can modulate the production of pro-inflammatory cytokines, contributing to reduced inflammation in various models .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their structural modifications. Key findings include:
- Substituent Effects : Different substituents at specific positions on the thiazolidinone ring significantly alter the compound’s potency. For example, the introduction of electron-donating groups enhances activity against certain cancer cell lines .
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| 2 | Butoxy | Increased antimicrobial activity |
| 4 | Methyl | Enhanced anticancer activity |
| 5 | Phenyl | Improved selectivity in targeting cancer cells |
Case Studies
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:
- Anticancer Evaluation : A study synthesized several thiazolidinone derivatives and assessed their cytotoxicity against various cancer cell lines. Results indicated that compounds with specific substitutions exhibited significant cytotoxic effects .
- Antimicrobial Screening : Another study reported on a series of thiazolidinones tested against common bacterial strains, revealing promising antibacterial properties that warrant further investigation .
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for preparing (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?
Methodological Answer:
The compound can be synthesized via a Knoevenagel condensation between a pyrazole-aldehyde intermediate and a thiazolidinone precursor. Key steps include:
- Intermediate preparation : React 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (synthesized via Suzuki coupling or Vilsmeier-Haack formylation) with thiosemicarbazide under acidic conditions (e.g., HCl in ethanol) to form a Schiff base .
- Cyclization : Heat the Schiff base with chloroacetic acid and sodium acetate in a mixed solvent system (DMF/acetic acid) to induce cyclization into the thiazolidinone ring .
- Critical parameters : Solvent polarity (DMF enhances cyclization), temperature (reflux at 110–120°C), and stoichiometric ratios (excess aldehyde improves yield). Monitor reaction progress via TLC (ethyl acetate/hexane, 3:1) .
Basic: How is the Z-configuration of the exocyclic double bond confirmed in this compound?
Methodological Answer:
The Z-configuration is validated through:
- X-ray crystallography : Refinement using SHELXL (from the SHELX suite) to resolve bond lengths and angles, particularly the C=C bond geometry in the exocyclic methylidene group .
- NMR spectroscopy : H NMR coupling constants ( < 3 Hz for Z-isomer) and NOESY correlations (spatial proximity of the pyrazole and thiazolidinone rings) .
- Computational analysis : Compare experimental data with DFT-optimized structures using Multiwfn to calculate electronic descriptors (e.g., dipole moments) .
Basic: What in vitro assays are recommended for initial evaluation of biological activity?
Methodological Answer:
Prioritize assays aligned with structural analogs:
- Antimicrobial activity : Broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli .
- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations .
- Enzyme inhibition : Target kinases (e.g., EGFR) via fluorescence-based kinase assays, leveraging the thiazolidinone core’s affinity for ATP-binding pockets .
Advanced: How can electronic structure analysis using Multiwfn guide functionalization of the thiazolidinone core?
Methodological Answer:
Multiwfn enables:
- Electrostatic potential (ESP) mapping : Identify nucleophilic/electrophilic regions (e.g., sulfur in 2-thioxo group) for site-selective modifications .
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict reactivity toward electrophiles (e.g., substitution at the pyrazole’s 4-butoxy group) .
- Charge transfer analysis : Quantify electron delocalization in the conjugated system to optimize π-π stacking interactions in drug-receptor binding .
Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?
Methodological Answer:
Address challenges using:
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and PART/SUMP restraints for disordered solvent molecules .
- ORTEP-3 visualization : Overlay multiple models to assess positional uncertainty in the butoxyphenyl group’s orientation .
- Validation tools : Use WinGX ’s ADDSYM to check for missed symmetry and PLATON’s RIGU to validate geometric restraints .
Advanced: What mechanistic insights support the low yield (<40%) in the cyclization step, and how can it be improved?
Methodological Answer:
Mechanistic studies reveal:
- Side reactions : Competing hydrolysis of the Schiff base under acidic conditions. Mitigate by using anhydrous solvents (e.g., dried DMF) and inert atmospheres .
- Catalyst optimization : Replace sodium acetate with milder bases (e.g., triethylamine) to reduce retro-aldside reactions .
- Kinetic profiling : Monitor intermediate stability via in situ IR spectroscopy. Adjust heating rates to favor cyclization over decomposition .
Advanced: How can substituent effects on bioactivity be rationalized using QSAR models?
Methodological Answer:
Develop 3D-QSAR models with:
- Descriptor selection : Use CoMFA/CoMSIA to correlate substituent bulk (butoxy group) and hydrophobicity (methylphenyl) with MIC values .
- Docking studies : Simulate binding poses with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina .
- Validation : Cross-validate with leave-one-out (LOO) methods and external test sets from PubChem BioAssay data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
